molecular formula C19H20ClN3O4 B2995368 (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 2035001-38-6

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2995368
CAS No.: 2035001-38-6
M. Wt: 389.84
InChI Key: DOAZHAMRSQJIKK-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a chloropyrimidine group, a pyrrolidine linker, and a dimethoxyphenyl-based chalcone moiety, a structure often associated with kinase inhibition . Its molecular framework suggests potential as a key intermediate or active compound in the development of therapies for various conditions, including inflammatory diseases and cancers . Researchers can utilize this compound to explore selective enzyme inhibition, particularly targeting kinases like BTK (Bruton's Tyrosine Kinase) or other signaling proteins involved in cell proliferation and survival . The presence of the 3,4-dimethoxyphenyl group is a common pharmacophore in molecules that interact with diverse cellular targets, making this reagent valuable for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

(E)-1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-25-16-5-3-13(9-17(16)26-2)4-6-18(24)23-8-7-15(12-23)27-19-21-10-14(20)11-22-19/h3-6,9-11,15H,7-8,12H2,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAZHAMRSQJIKK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a pyrimidine ring and a pyrrolidine moiety, which may contribute to its pharmacological effects. Understanding the biological activity of this compound involves exploring its mechanisms of action, potential therapeutic applications, and comparative efficacy with other similar compounds.

Chemical Structure and Properties

The molecular formula of (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is C19H20ClN3O4C_{19}H_{20}ClN_{3}O_{4}, with a molecular weight of approximately 389.8 g/mol. The compound's structure is characterized by the following:

PropertyValue
Molecular FormulaC₁₉H₂₀ClN₃O₄
Molecular Weight389.8 g/mol
CAS Number2035001-38-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may influence key enzymatic pathways and receptor activities:

Molecular Targets:

  • Kinases : The compound may inhibit or modulate the activity of various kinases involved in cell signaling pathways.
  • G-protein Coupled Receptors (GPCRs) : It may interact with GPCRs, influencing cellular responses related to growth and differentiation.

Pathways Involved:
By binding to these targets, (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can modulate pathways that regulate:

  • Cell proliferation
  • Apoptosis
  • Inflammatory responses

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one have shown promising results in inhibiting cancer cell lines.

Case Study:
In vitro assays revealed that certain derivatives had IC50 values in the nanomolar range against specific cancer cell lines, indicating potent cytotoxicity. For example:

CompoundCell LineIC50 Value (nM)
Compound AMDA-MB-43617.4
Compound BCAPAN-111.4

These results suggest that the compound may be effective in targeting cancer cells and could be further developed as a therapeutic agent.

Antiviral Activity

Emerging research indicates potential antiviral properties as well. Some studies suggest that similar compounds could inhibit viral replication through interference with viral enzymes or host cell receptors.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. Modifications to the pyrimidine and pyrrolidine components can significantly affect potency and selectivity.

Key Findings:
Research has shown that:

  • Substitutions on the pyrimidine ring enhance binding affinity to target enzymes.
  • Alterations in the methoxy groups on the phenyl ring can improve solubility and bioavailability.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, we can compare it with other known compounds:

Compound NameBiological ActivityIC50 Value
5-FluorouracilAnticancer10 nM
VeliparibPARP inhibitor4 nM
OlaparibPARP inhibitor15 nM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidine and Pyrrolidine/Piperidine Derivatives

(E)-1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS: 2034894-61-4)
  • Structural differences :
    • Bromine replaces chlorine at the pyrimidine 5-position.
    • Piperidine replaces pyrrolidine in the heterocyclic backbone.
    • Absence of methoxy groups on the phenyl ring.
  • Impact on properties :
    • Increased molecular weight (388.3 g/mol vs. ~383.8 g/mol for the target compound) due to bromine substitution .
    • Piperidine’s larger ring size may alter conformational flexibility and target selectivity.
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)
  • Structural differences: Phthalazine replaces pyrrolidine-pyrimidine.
  • Synthesis and activity: Synthesized via palladium-catalyzed coupling (72% yield) with distinct IR and NMR profiles . The diaminopyrimidine group may enhance affinity for folate-dependent enzymes or kinases.
(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6g)
  • Structural differences: Thiophene-substituted phthalazine core. Retains diaminopyrimidine and dimethoxyphenyl groups.
  • Physicochemical properties :
    • Higher melting point (235–237°C vs. 122–124°C for 6d) due to thiophene’s aromatic rigidity .
    • Thiophene may improve lipid solubility and membrane permeability.

Substituent Effects on Bioactivity

Evidence from nitroimidazole and nitrofuryl derivatives suggests that electron-withdrawing groups (e.g., Cl, Br) at pyrimidine positions enhance antimicrobial or antitumor activity . For example:

  • Chlorine vs. Bromine : Bromine’s larger atomic radius may increase van der Waals interactions but reduce metabolic stability.
  • Methoxy groups: The 3,4-dimethoxy configuration in the target compound likely improves binding to oxygen-rich enzyme pockets compared to non-substituted analogs.

Computational Similarity Analysis

Using Tanimoto coefficients and molecular fingerprints (e.g., MACCS keys), the target compound shows moderate similarity (0.4–0.6) to phthalazine derivatives (6d, 6g) due to shared enone and aromatic motifs. However, the pyrrolidine-pyrimidine linkage introduces unique topological features, reducing similarity to piperidine-based analogs (e.g., CAS 2034894-61-4) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Pyrimidine Substituent Heterocycle Aromatic Group Molecular Weight (g/mol) Key Features
Target Compound 5-Chloro Pyrrolidine 3,4-Dimethoxyphenyl ~383.8 Chlorine enhances electronegativity
CAS 2034894-61-4 5-Bromo Piperidine Phenyl 388.3 Bromine increases steric bulk
6d 2,4-Diamino Phthalazine 2,3-Dimethoxyphenyl ~529.6 Diamino group for H-bonding
6g 2,4-Diamino Phthalazine Thiophene + dimethoxy ~551.6 Thiophene enhances lipophilicity

Key Research Findings

Halogen Effects : Bromine substitution (CAS 2034894-61-4) increases molecular weight but may reduce metabolic stability compared to chlorine .

Heterocycle Flexibility : Piperidine-based analogs exhibit different conformational preferences than pyrrolidine derivatives, impacting target engagement .

Aromatic Substituents : Thiophene (6g) and dimethoxyphenyl groups enhance solubility and binding specificity, respectively .

Methodological Considerations

  • Spectrofluorometry vs. Tensiometry : Similar CMC values for quaternary ammonium compounds (e.g., BAC-C12) validate both methods for surfactant-like analogs .
  • SHELX Refinement: Critical for crystallographic analysis of structurally complex enones .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodology : Utilize Claisen-Schmidt condensation between 3-(3,4-dimethoxyphenyl)-1-pyrrolidinylpropan-1-one and 5-chloropyrimidin-2-ol. Optimize reaction conditions (e.g., base catalyst: NaOH/EtOH, temperature: 60–80°C, reaction time: 12–24 hours). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) . For intermediates with stereochemical complexity, employ hydrogen chloride-mediated cyclization under controlled temperatures (0–50°C) to stabilize reactive groups .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral features should be prioritized?

  • Methodology :

  • NMR : Analyze olefinic protons (δ 6.5–7.5 ppm, J = 15–16 Hz for E-configuration) and methoxy groups (δ 3.8–4.0 ppm). Compare experimental 13C^{13}\text{C} NMR with DFT-calculated shifts for carbonyl (C=O, ~190 ppm) and pyrimidine carbons .
  • IR : Confirm α,β-unsaturated ketone (C=O stretch: ~1650 cm1^{-1}) and ether linkages (C–O–C: ~1250 cm1^{-1}) .
  • HRMS : Validate molecular ion ([M+H]+^+) and isotopic patterns for chlorine .

Q. How to design a protocol for assessing antimicrobial activity against Gram-positive and Gram-negative pathogens?

  • Methodology : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines). Test against S. aureus (Gram-positive) and E. coli (Gram-negative). Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics at 2× MIC. Use dimethyl sulfoxide (DMSO) as a solvent control (<1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data refinement using SHELX software for this compound?

  • Methodology : Address common challenges:

  • Twinning : Use TWIN/BASF commands in SHELXL to refine twin laws .
  • Disorder : Apply PART/SUMP restraints for disordered pyrrolidinyl or methoxyphenyl groups.
  • Hydrogen Bonding : Validate H-atom placement with SHELXH (riding model) and compare with DFT-optimized hydrogen bond networks .

Q. What computational methods are suitable for analyzing electronic properties and target interactions?

  • Methodology :

  • DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Dock into STAT3/NF-κB binding pockets (PDB: 1BG1, 1S3U) using AutoDock Vina. Prioritize residues forming hydrogen bonds (e.g., pyrimidine with Arg414 in STAT3) and hydrophobic contacts (dimethoxyphenyl with Leu78 in NF-κB) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å) .

Q. How to investigate stereochemical stability of the α,β-unsaturated ketone under physiological conditions?

  • Methodology :

  • Chiral HPLC : Monitor E/Z isomerization using a Chiralpak IC column (hexane/isopropanol, 90:10).
  • Variable-Temperature NMR : Track olefinic proton splitting in D2_2O/PBS (pH 7.4) at 25–50°C to calculate activation energy for isomerization .

Q. How to address discrepancies between DFT and XRD bond lengths in the enone system?

  • Methodology :

  • Basis Set Effects : Re-calculate DFT with larger basis sets (e.g., def2-TZVP) to reduce basis set superposition error.
  • Solvent Interactions : Compare gas-phase DFT with XRD data corrected for solvent effects (e.g., PLATON/SQUEEZE for disordered solvent molecules).
  • Multipole Refinement : Use HAR/HSM in SHELXL to refine electron density anisotropies in the enone region .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.